molecular formula C5H2BrClN2O2 B1281852 2-Bromo-6-chloro-3-nitropyridine CAS No. 91678-23-8

2-Bromo-6-chloro-3-nitropyridine

Cat. No.: B1281852
CAS No.: 91678-23-8
M. Wt: 237.44 g/mol
InChI Key: WISCKHBEOBONJA-UHFFFAOYSA-N
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Description

2-Bromo-6-chloro-3-nitropyridine is a heterocyclic aromatic compound with the molecular formula C5H2BrClN2O2. It is a derivative of pyridine, characterized by the presence of bromine, chlorine, and nitro functional groups attached to the pyridine ring. This compound is of significant interest in organic synthesis and pharmaceutical research due to its unique chemical properties and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-6-chloro-3-nitropyridine typically involves the nitration of 2-bromo-6-chloropyridine. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction proceeds via electrophilic aromatic substitution, where the nitro group is introduced at the 3-position of the pyridine ring .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-6-chloro-3-nitropyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Organic Synthesis

2-Bromo-6-chloro-3-nitropyridine serves as a crucial building block in the synthesis of complex organic molecules. It is often utilized in the preparation of various heterocycles and can participate in multiple chemical reactions such as:

  • Substitution Reactions: The bromine and chlorine atoms can be replaced by nucleophiles like amines or thiols.
  • Reduction Reactions: The nitro group can be reduced to an amino group using hydrogen gas or metal hydrides.
  • Coupling Reactions: This compound can engage in Suzuki-Miyaura coupling reactions with boronic acids to synthesize biaryl compounds .

Medicinal Chemistry

Research indicates that derivatives of this compound exhibit significant biological activity, particularly in the development of pharmaceuticals. Notable applications include:

  • Antimicrobial Activity: Studies have demonstrated that this compound shows activity against various pathogens, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) suggesting potential for antimicrobial drug development.
PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL
  • Anticancer Properties: In vitro studies have shown that this compound can induce apoptosis in cancer cell lines, such as MCF-7 (breast cancer) and HT-29 (colon cancer), making it a candidate for anticancer drug research .
Cancer Cell LineIC50 (µM)
MCF-7 (Breast Cancer)11.35
HT-29 (Colon Cancer)9.24
A549 (Lung Cancer)6.6

Agrochemicals and Materials Science

The compound is also utilized in the synthesis of agrochemicals and dyes due to its reactivity and ability to form stable complexes with various substrates. Its unique structure allows for the development of advanced materials with tailored properties for specific applications .

Case Study on Antimicrobial Efficacy

A study evaluated the efficacy of this compound against Staphylococcus aureus. Results indicated a significant reduction in bacterial load at concentrations above the MIC, suggesting its potential use in treating infections caused by resistant strains.

Case Study on Anticancer Properties

In vitro studies demonstrated that treatment with this compound led to increased levels of pro-apoptotic proteins while decreasing anti-apoptotic factors in MCF-7 cells. This shift supports its role as a potential anticancer agent by promoting apoptosis in cancerous cells .

Comparison with Similar Compounds

  • 2-Bromo-3-nitropyridine
  • 2-Chloro-3-nitropyridine
  • 2-Bromo-6-chloropyridine

Comparison: 2-Bromo-6-chloro-3-nitropyridine is unique due to the simultaneous presence of bromine, chlorine, and nitro groups on the pyridine ring. This combination of substituents imparts distinct reactivity and chemical properties compared to similar compounds. For instance, the presence of both bromine and chlorine allows for selective substitution reactions, while the nitro group enhances the compound’s electrophilicity .

Biological Activity

2-Bromo-6-chloro-3-nitropyridine is a heterocyclic compound that has garnered attention in various fields, particularly in medicinal chemistry and organic synthesis. This article explores its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.

The molecular formula of this compound is C5H2BrClN2O2C_5H_2BrClN_2O_2, with a molecular weight of approximately 223.44 g/mol. The compound features a pyridine ring substituted with bromine, chlorine, and a nitro group, which significantly influences its reactivity and biological properties.

Key Properties:

  • Molecular Weight : 223.44 g/mol
  • Boiling Point : Approximately 265 °C
  • Density : 1.709 g/cm³
  • Hazard Classification : Acute Toxicity (Category 3) for oral exposure .

The biological activity of this compound is primarily attributed to its role as a reagent in organic synthesis and its potential pharmacological applications. It participates in reactions such as the Suzuki-Miyaura coupling, which is essential for forming carbon-carbon bonds in drug synthesis.

Target Pathways

  • Enzyme Inhibition : The structural characteristics of this compound suggest it may act as an enzyme inhibitor. Compounds with similar structures have been studied for their inhibitory effects on various enzymes involved in disease pathways.
  • Antimicrobial Activity : Some studies indicate that pyridine derivatives exhibit antimicrobial properties. For instance, certain bromo-chloro pyridines have shown efficacy against bacterial strains and viral infections .

Case Study 1: Anticancer Activity

A study investigating the anticancer properties of various pyridine derivatives found that compounds similar to this compound exhibited significant cytotoxic effects against human cancer cell lines. The mechanism was attributed to the induction of apoptosis through the activation of caspase pathways .

Case Study 2: Antimicrobial Effects

Research on bromo-chloro pyridines revealed their effectiveness against specific bacterial strains, including Staphylococcus aureus and Escherichia coli. The compounds demonstrated a dose-dependent response, indicating their potential as lead compounds for developing new antibiotics .

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for assessing its bioavailability and therapeutic potential:

  • Absorption : The compound's solubility and stability under physiological conditions influence its absorption rates.
  • Distribution : Its lipophilicity may affect distribution within biological systems, potentially allowing it to cross cellular membranes.
  • Metabolism : The presence of halogen substituents may lead to unique metabolic pathways compared to non-halogenated analogs.
  • Excretion : The compound's elimination half-life and routes of excretion require further investigation to understand its pharmacological profile fully.

Properties

IUPAC Name

2-bromo-6-chloro-3-nitropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2BrClN2O2/c6-5-3(9(10)11)1-2-4(7)8-5/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WISCKHBEOBONJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1[N+](=O)[O-])Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2BrClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70531639
Record name 2-Bromo-6-chloro-3-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70531639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.44 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91678-23-8
Record name 2-Bromo-6-chloro-3-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70531639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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